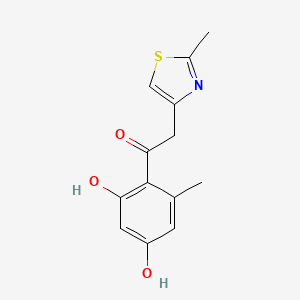

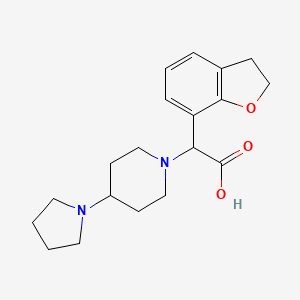

![molecular formula C19H17N5O2 B5551915 N-methyl-5-{[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}-2-furamide](/img/structure/B5551915.png)

N-methyl-5-{[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}-2-furamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, including compounds structurally related to N-methyl-5-{[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}-2-furamide, often involves multi-step reactions that can include cyclocondensation, formylation, and functionalization processes. For instance, the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines has been achieved through microwave-assisted processes, indicating the adaptability of synthesis methods to modern techniques for efficiency and selectivity (Castillo, Tigreros, & Portilla, 2018).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines has been elucidated through various analytical techniques, including NMR and X-ray diffraction, revealing the intricate arrangement of atoms and the influence of substituents on the overall molecular conformation. These structural analyses are crucial for understanding the compound's reactivity and biological activity (Jiu-fu et al., 2015).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines undergo a range of chemical reactions, including alkylation, cyclocondensation, and formylation, demonstrating their versatility as intermediates for further chemical modifications. These reactions are influenced by the presence of functional groups, which can affect the compound's reactivity and the selectivity of the reactions (Drev et al., 2014).

科学的研究の応用

Synthesis and Anticancer Potential

Novel N-arylpyrazole-containing enaminones were synthesized, leading to various derivatives with significant cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), comparable to the standard 5-fluorouracil. These compounds also showed promising antimicrobial activity, indicating their potential in antitumor and antimicrobial therapies (Riyadh, 2011).

Regioselective Synthesis and Chemical Diversity

The regioselective synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides highlighted the chemical diversity and versatility of these compounds, enabling the generation of various derivatives with potential biological activities. This study demonstrates the tunability of N-alkylation, offering a pathway to explore further pharmacological properties (Drev et al., 2014).

Anticancer and Anti-5-lipoxygenase Activities

A series of pyrazolopyrimidines derivatives exhibited potent anticancer and anti-5-lipoxygenase activities, suggesting their use as therapeutic agents for cancer treatment and inflammatory diseases. The structure-activity relationship (SAR) analysis provided insights into optimizing these compounds for enhanced biological activities (Rahmouni et al., 2016).

Antimicrobial Applications and Functional Fluorophores

Pyrazolo[1,5-a]pyrimidines served as key intermediates for the synthesis of functional fluorophores, demonstrating potential applications in biological imaging and as probes for detecting biologically relevant species. This research opens avenues for developing new diagnostic tools and therapeutic agents with fluorescent properties (Castillo et al., 2018).

Anti-Inflammatory and Antiviral Properties

Benzamide-based 5-aminopyrazoles and their derivatives showed remarkable activity against the avian influenza virus (H5N1), indicating their potential as antiviral agents. These findings suggest the utility of pyrazolo[1,5-a]pyrimidine derivatives in developing new treatments for viral infections (Hebishy et al., 2020).

将来の方向性

The future directions for “N-methyl-5-{[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}-2-furamide” and similar compounds could involve further exploration of their anticancer potential and enzymatic inhibitory activity . Additionally, the development of new synthetic routes and applications of these compounds could be a focus of future research .

特性

IUPAC Name |

N-methyl-5-[[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2/c1-20-19(25)16-8-7-14(26-16)12-21-18-11-15(13-5-3-2-4-6-13)23-17-9-10-22-24(17)18/h2-11,21H,12H2,1H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFQHQFFNKHISK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(O1)CNC2=CC(=NC3=CC=NN32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-5-{[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}-2-furamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5551846.png)

![N,N-dimethyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5551852.png)

![1-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol](/img/structure/B5551862.png)

![1-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B5551877.png)

![2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5551893.png)

![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5551903.png)

![(1S*,5R*)-3-methyl-6-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5551934.png)